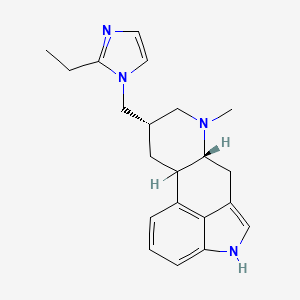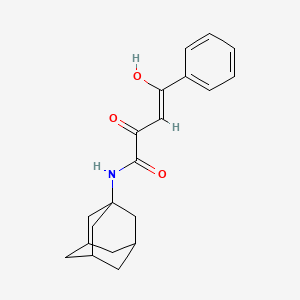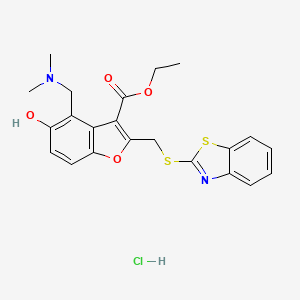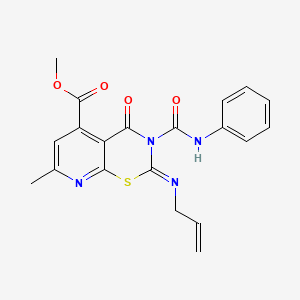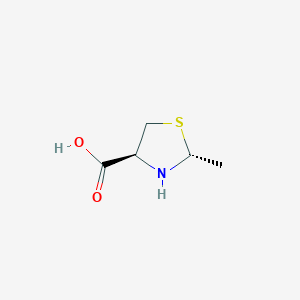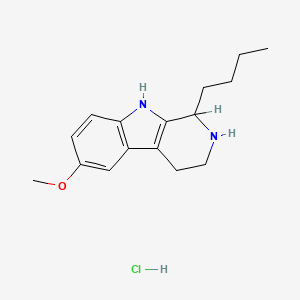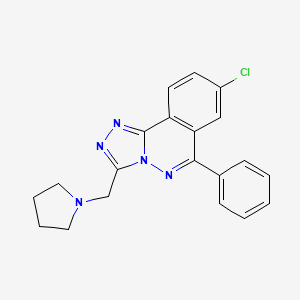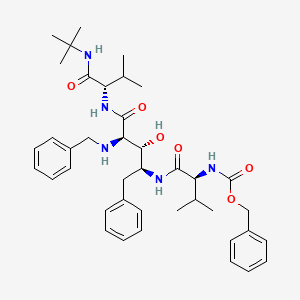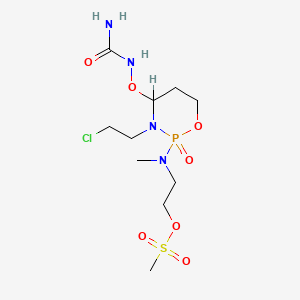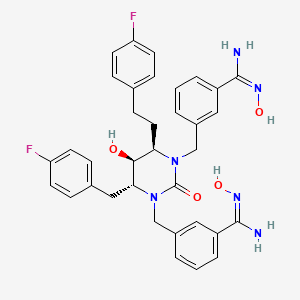
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, is a derivative of hydantoin, a heterocyclic organic compound. This specific compound features a 5,5-dimethyl substitution and a p-methoxyphenyl group attached to the hydantoin core. Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-(p-methoxyphenyl)-hydantoin can be achieved through several methods. Another method includes the use of poly(ethylene) glycols and mechanochemistry, which has been effective for preparing 3,5-disubstituted hydantoins from α-amino methyl esters using either 1,10-carbonyldiimidazole or alkyl isocyanates .
Industrial Production Methods
Industrial production of hydantoins often involves the Bucherer–Bergs reaction, where a cyanohydrin reacts with ammonium carbonate. This method is scalable and provides a high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the p-methoxyphenyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticonvulsant and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other materials
Wirkmechanismus
The mechanism of action of hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit voltage-gated sodium channels, leading to its anticonvulsant effects . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar in structure and used for its anticonvulsant properties.
Nilutamide: An androgen receptor antagonist with a hydantoin core.
Uniqueness
Hydantoin, 5,5-dimethyl-3-(p-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other hydantoin derivatives .
Eigenschaften
CAS-Nummer |
92668-55-8 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)13-12)8-4-6-9(17-3)7-5-8/h4-7H,1-3H3,(H,13,16) |
InChI-Schlüssel |
OLEBQZPXGVWIOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



